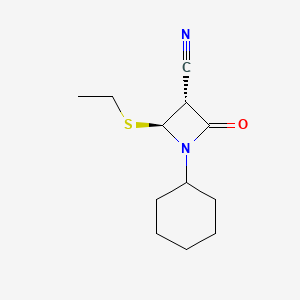
Diethyl 1-(5-nitrofuran-2-yl)ethenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1-(5-nitrofuran-2-yl)ethenyl phosphate is a chemical compound with the molecular formula C₁₀H₁₄NO₇P It is characterized by the presence of a nitrofuran moiety, which is known for its biological activity, and a phosphate ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-(5-nitrofuran-2-yl)ethenyl phosphate typically involves the reaction of 5-nitrofuran-2-carbaldehyde with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 1-(5-nitrofuran-2-yl)ethenyl phosphate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phosphate ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and alcohols can react with the phosphate ester group.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 1-(5-nitrofuran-2-yl)ethenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential antimicrobial properties due to the nitrofuran moiety.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly antibiotics.
Mécanisme D'action
The mechanism of action of diethyl 1-(5-nitrofuran-2-yl)ethenyl phosphate involves the interaction of the nitrofuran moiety with biological molecules. The nitrofuran group can undergo redox cycling, generating reactive oxygen species that can damage cellular components. This mechanism is similar to other nitrofuran compounds, which are known to inhibit bacterial enzymes and disrupt cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrofurantoin: A well-known nitrofuran antibiotic used to treat urinary tract infections.
Nitrofurazone: Another nitrofuran compound used as a topical antibacterial agent.
Uniqueness
Diethyl 1-(5-nitrofuran-2-yl)ethenyl phosphate is unique due to the presence of both a nitrofuran moiety and a phosphate ester group. This combination imparts distinct chemical properties and potential biological activities that are not observed in other nitrofuran compounds .
Conclusion
This compound is a compound of significant interest in various fields of scientific research. Its unique chemical structure allows it to participate in a variety of chemical reactions and offers potential applications in chemistry, biology, medicine, and industry. Further research is needed to fully explore its capabilities and applications.
Propriétés
Numéro CAS |
65819-94-5 |
|---|---|
Formule moléculaire |
C10H14NO7P |
Poids moléculaire |
291.19 g/mol |
Nom IUPAC |
diethyl 1-(5-nitrofuran-2-yl)ethenyl phosphate |
InChI |
InChI=1S/C10H14NO7P/c1-4-15-19(14,16-5-2)18-8(3)9-6-7-10(17-9)11(12)13/h6-7H,3-5H2,1-2H3 |
Clé InChI |
NKEYGJOMTGLLTJ-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC(=C)C1=CC=C(O1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



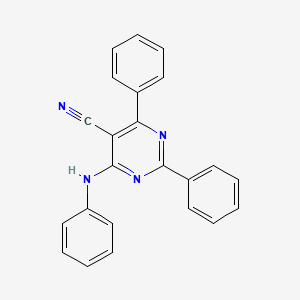
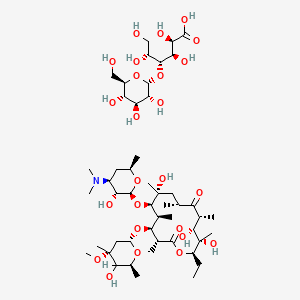
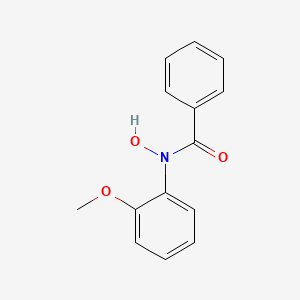
![1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene](/img/structure/B14474421.png)
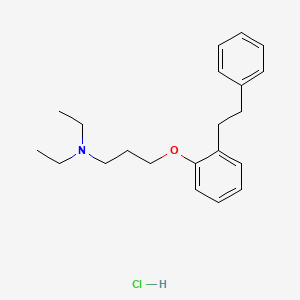


![Benzenesulfonic acid, 2-[[4-[[2,4-diamino-5-[(2-hydroxy-5-sulfophenyl)azo]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14474453.png)

![2-[5-[2-(3-Ethyl-1,3-thiazolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;piperidine](/img/structure/B14474458.png)
![Diethyl(methyl)[(2-methylcyclohexylidene)methoxy]silane](/img/structure/B14474465.png)

